Methyl 4-cyano-6-formylpyridine-2-carboxylate
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Overview
Description
Methyl 4-cyano-6-formylpyridine-2-carboxylate is an organic compound with a pyridine ring substituted with cyano, formyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-6-formylpyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the formylation of a cyano-substituted pyridine followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-6-formylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the use of strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: The major product is Methyl 4-cyano-6-carboxylpyridine-2-carboxylate.
Reduction: The major product is Methyl 4-amino-6-formylpyridine-2-carboxylate.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Methyl 4-cyano-6-formylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-cyano-6-formylpyridine-2-carboxylate exerts its effects depends on its interaction with molecular targets. The cyano and formyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carboxylate group can also play a role in binding to metal ions or other cofactors, modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate
- Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
Uniqueness
Methyl 4-cyano-6-formylpyridine-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
methyl 4-cyano-6-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H6N2O3/c1-14-9(13)8-3-6(4-10)2-7(5-12)11-8/h2-3,5H,1H3 |
InChI Key |
NFVJUUYMOZPSEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)C#N |
Origin of Product |
United States |
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